![molecular formula C22H31FN4O2 B2892969 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049419-15-9](/img/structure/B2892969.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H31FN4O2 and its molecular weight is 402.514. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Research
- The compound has shown promise in neuropharmacological research, particularly related to serotonin 5-HT(1A) receptors. A derivative, cyclohexanecarboxamide, demonstrated high affinity and selectivity as a reversible antagonist for these receptors. Its favorable characteristics include high brain uptake, slow clearance, and stability against defluorination, suggesting potential for studying neuropsychiatric disorders through PET imaging (García et al., 2014).
Molecular Imaging
- In molecular imaging, particularly PET (Positron Emission Tomography), derivatives of the compound have been explored as radioligands for imaging serotonin 5-HT1A receptors. These studies aim to improve the in vivo quantification of these receptors, which play significant roles in various psychiatric and neurological disorders. Techniques to reduce defluorination, such as the use of disulfiram, have enhanced the visualization of 5-HT1A receptor binding in the human brain, offering insights into the receptor's role and functioning (Ryu et al., 2007).
Pharmacokinetics and Drug Development
- The synthesis and pharmacokinetic study of various fluorinated derivatives, including those with cyclohexanecarboxamide structures, have provided valuable information for the development of new drugs. These studies focus on understanding the behavior of these compounds in the body, including brain uptake and clearance, which are crucial for designing effective therapeutic agents (Lang et al., 1999).
Antimicrobial and Cytotoxic Evaluation
- Some derivatives have been evaluated for antimicrobial and cytotoxic activities, showing potential as antimycobacterial agents. This suggests a broader pharmacological application of the compound's derivatives beyond neuropharmacology, potentially contributing to the development of new antibiotics or treatments for microbial infections (Sheu et al., 2003).
Chemical Synthesis and Structural Analysis
- Detailed chemical synthesis and structural analysis, including crystallography and Hirshfeld surface analysis, of related compounds have been conducted. These studies not only elucidate the molecular configuration and interactions but also contribute to the rational design of new compounds with improved pharmacological profiles (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O2/c23-19-6-8-20(9-7-19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-4-2-1-3-5-18/h4,6-9H,1-3,5,10-17H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYNFVKUJFDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.